Prelactone V

Description

Contextualization of δ-Lactones in Natural Product Research

Lactones, which are cyclic esters, are widespread in nature and represent a significant class of biologically active compounds. researchgate.net Among these, δ-lactones, characterized by a six-membered ring, are common structural motifs found in many natural products. chemistryviews.org These compounds and their derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov The stability of the five or six-membered rings of γ- and δ-lactones, respectively, contributes to their prevalence in nature. nih.gov Their presence in various natural sources, from dairy products to microorganisms, underscores their importance in natural product research. google.com The fragrance of many fruits and dairy products can be attributed to the presence of γ- and δ-lactones. researchgate.net

The synthesis of δ-lactones is a topic of significant interest in organic chemistry. Methods for their preparation include the intramolecular esterification of δ-hydroxy acids and the Baeyer–Villiger oxidation. chemistryviews.org The development of new and efficient synthetic routes to δ-lactones remains an active area of research, driven by the desire to access these valuable compounds and their analogues for biological evaluation. chemistryviews.org

Overview of the Plecomacrolide Class and Related Bioactive Molecules

Prelactone V serves as a key precursor in the synthesis of members of the plecomacrolide family of natural products. nih.govebi.ac.uk This class of compounds is characterized by a large macrolactone ring, typically 16- or 18-membered, with a distinctive side chain. nih.gov Many plecomacrolides are potent and selective inhibitors of vacuolar H+-ATPases (V-ATPases), enzymes crucial for acidification processes in eukaryotic cells. nih.govbiologists.com

Notable members of the plecomacrolide class include bafilomycin A1 and concanamycin (B1236758) A. nih.govebi.ac.uk These molecules exhibit significant biological activities, including antifungal and immunosuppressive properties. ebi.ac.ukbiologists.com Bafilomycin A1, for instance, is a well-studied V-ATPase inhibitor. nih.gov Concanamycin A also demonstrates potent V-ATPase inhibition and has been shown to counteract the HIV-1 Nef protein, suggesting potential therapeutic applications. pnas.orgacs.org The complex structures of these molecules have made them challenging and attractive targets for total synthesis. nih.gov

The biosynthesis of plecomacrolides has also been a subject of investigation, revealing unique pathways for the construction of their intricate structures. nih.gov The study of these molecules continues to provide valuable insights into both their biological functions and the chemical strategies required for their synthesis.

Rationale for Dedicated Academic Research on this compound

The primary motivation for dedicated academic research on this compound stems from its role as a crucial intermediate in the total synthesis of complex plecomacrolides, particularly bafilomycin A1. researchgate.netacs.org The total synthesis of such intricate natural products is a significant undertaking that often requires the development of novel synthetic methodologies and strategies. By focusing on the synthesis of key fragments like this compound, researchers can break down a complex problem into more manageable parts.

Numerous research groups have reported total syntheses of this compound, often as a stepping stone towards the synthesis of larger, more complex molecules. doi.orgrwth-aachen.denih.gov These synthetic efforts have led to the development of various innovative approaches, including the use of chiral pool starting materials like D-glucose, and the application of powerful reactions such as the Evans' aldol (B89426) reaction and the Prins cyclization. researchgate.netnih.govresearchgate.net

The synthesis of this compound not only provides access to a key building block for plecomacrolide synthesis but also serves as a platform for testing and refining new synthetic methods. The knowledge gained from these studies contributes to the broader field of organic synthesis, providing tools and strategies that can be applied to the synthesis of other complex natural products. Therefore, research on this compound is not just about obtaining a single molecule, but about advancing the art and science of chemical synthesis.

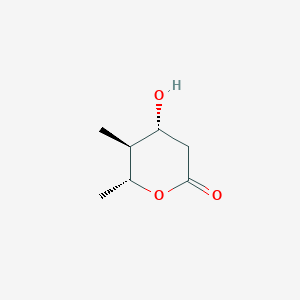

Structure

3D Structure

Properties

CAS No. |

202072-83-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(4R,5S,6R)-4-hydroxy-5,6-dimethyloxan-2-one |

InChI |

InChI=1S/C7H12O3/c1-4-5(2)10-7(9)3-6(4)8/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m1/s1 |

InChI Key |

RZRLGLZUMGBUIB-HSUXUTPPSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)C[C@H]1O)C |

Canonical SMILES |

CC1C(OC(=O)CC1O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Prelactone V

Identification of Microbial and Other Biological Sources of Prelactone V

While direct literature citing the definitive isolation of this compound from a specific natural source is scarce, strong evidence points towards its microbial origin, particularly from the phylum Actinobacteria. This assertion is based on the well-documented origins of its close structural analogs, Prelactone B and Prelactone C.

Prelactone B has been identified as a metabolite produced by the bacterium Streptomyces griseus. researchgate.netthieme-connect.com This species is known for its ability to produce various polyketide macrolides, and Prelactone B is considered a potential product of a truncated avermectin (B7782182) polyketide synthase. researchgate.net Similarly, Prelactone C has been isolated from a concanamycin-producing Streptomyces species. researchgate.netbiologists.com Given that this compound belongs to the same class of δ-lactones and is often mentioned alongside Prelactone B, it is highly probable that it is also biosynthesized by polyketide macrolide-producing microorganisms, most likely within the genus Streptomyces. thieme-connect.com These bacteria are prolific producers of a vast array of secondary metabolites. nih.govmicrobiologysociety.orgnih.gov

Fungal sources, such as those from the genus Fusarium, are also known producers of a diverse range of bioactive compounds, including lactones, making them a potential, though less directly implicated, source for this compound. researchgate.net The exploration of unique ecological niches, such as marine environments and plant-associated microbes, continues to unveil novel natural products and could potentially reveal new sources of this compound. frontiersin.orgfrontiersin.org

Advanced Chromatographic Techniques for this compound Isolation

The purification of this compound from a complex fermentation broth necessitates the use of advanced chromatographic techniques that offer high resolution and efficiency. journaljpri.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of natural products like this compound. nih.gov It offers excellent separating power, speed, and reproducibility, which are crucial for obtaining a high-purity compound. biologists.com The process involves injecting a concentrated sample extract onto a column packed with a stationary phase. A solvent system (mobile phase) is then pumped through the column under high pressure, separating the components based on their differential affinities for the stationary and mobile phases. nih.govkisti.re.kr For a compound like this compound, a reversed-phase column (e.g., C18) is commonly employed, where separation is based on hydrophobicity. nih.gov The ability to handle large sample loads and achieve high concentrations of the purified product makes preparative HPLC indispensable in natural product isolation. nih.govmdpi.com

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly advantageous for the separation of sensitive or unstable compounds, as it avoids the use of a solid stationary phase. researchgate.nettypeset.io This method relies on the partitioning of the solute between two immiscible liquid phases. researchgate.net CCC offers high loading capacity and quantitative recovery of the sample, making it an effective tool for the fractionation of crude extracts before final purification steps. typeset.ioomu.edu.tr The selection of an appropriate two-phase solvent system is critical for successful separation in CCC. researchgate.net

Flash chromatography is a rapid purification technique that utilizes air pressure to drive the mobile phase through a short column packed with an adsorbent, typically silica (B1680970) gel. researchgate.netfrontiersin.org It is an efficient method for the initial fractionation of crude extracts, offering a balance between speed and resolution. nih.govresearchgate.net This technique is significantly faster than traditional gravity column chromatography and can handle sample sizes ranging from milligrams to several grams. nih.gov For the isolation of lactones, a normal-phase system with a solvent gradient of increasing polarity is often used to elute compounds of varying polarities. acs.org

Solvent Extraction and Purification Strategies for this compound

The initial step in isolating this compound from its microbial source involves extracting the compound from the fermentation culture. This is typically achieved through solvent extraction, a process that separates compounds based on their relative solubilities in two immiscible liquids, usually an aqueous phase and an organic solvent.

The choice of solvent is critical and is guided by the polarity of this compound. Common solvents used for extracting secondary metabolites from microbial cultures include ethyl acetate (B1210297), chloroform, and methanol. microbiologysociety.org A typical procedure would involve separating the microbial cells from the culture broth via centrifugation or filtration. The cell-free supernatant is then extracted with an appropriate organic solvent. The resulting crude extract is a complex mixture of various metabolites and requires further purification.

A general purification strategy for a microbial natural product like this compound would involve a multi-step chromatographic process. An initial fractionation of the crude extract is often performed using flash chromatography or vacuum liquid chromatography (VLC) to separate the components into fractions of decreasing complexity. frontiersin.orgresearchgate.net These fractions are then analyzed, and those containing the target compound are subjected to further purification steps, often involving preparative HPLC to yield the pure this compound. biologists.comnih.gov

Table 1: Overview of Extraction and Purification Strategies

| Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| 1. Initial Extraction | Solvent Extraction | To separate this compound from the aqueous fermentation broth. | Choice of solvent based on polarity; pH adjustment of the aqueous phase can enhance extraction efficiency. researchgate.net |

| 2. Primary Fractionation | Flash Chromatography | To rapidly separate the crude extract into simpler fractions. | Selection of appropriate adsorbent (e.g., silica gel) and solvent system. researchgate.netnih.gov |

| 3. Intermediate Purification | Countercurrent Chromatography | To further purify fractions containing this compound, especially if the compound is unstable. | Selection of a suitable biphasic solvent system. researchgate.nettypeset.io |

| 4. Final Purification | Preparative HPLC | To isolate this compound in high purity. | Choice of column (e.g., C18) and optimization of mobile phase gradient. nih.govmdpi.com |

Scale-Up Considerations in this compound Isolation

Transitioning the isolation of this compound from a laboratory scale to a larger, preparative or industrial scale presents several challenges. The primary goal of scaling up is to increase the quantity of the purified compound without compromising its quality or the efficiency of the process.

Key factors to consider during scale-up include:

Fermentation Scale: Increasing the volume of the microbial culture to produce larger quantities of the starting material. This requires optimization of fermentation conditions to maintain consistent productivity.

Extraction Efficiency: The efficiency of solvent extraction can change with scale. Methods may need to be adapted from simple separatory funnel extractions to more continuous or automated systems.

Chromatography Throughput: Scaling up chromatographic separations involves using larger columns and higher flow rates. This requires careful method transfer from analytical to preparative scale to maintain resolution. mdpi.com The loading capacity of the chromatographic media becomes a critical parameter to maximize throughput. mdpi.com

Process Economics: The cost of solvents, chromatographic media, and equipment are significant factors in large-scale isolation. Developing efficient and robust processes is essential for economic viability. biologists.com

Structural Elucidation Methodologies for Prelactone V

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as the cornerstone for elucidating the stereochemistry of Prelactone V. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and spatial relationships of atoms within the molecule.

A variety of two-dimensional (2D) NMR experiments are instrumental in piecing together the complex structure of natural products. mdpi.com For instance, Correlation Spectroscopy (COSY) is employed to identify protons that are coupled to each other, revealing the spin-spin coupling networks within the molecule and helping to establish connectivity. mdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. mdpi.comresearchgate.net This information is crucial for building the carbon skeleton of the molecule.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly vital for determining the relative stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The observation of NOE cross-peaks between specific protons provides definitive evidence for their spatial proximity, allowing for the assignment of relative configurations at stereogenic centers. researchgate.net

A study on the total synthesis of Prelactone B, a structurally related compound, highlights the use of such NMR techniques. While the primary focus was on Prelactone B, the methodologies described are directly applicable to the structural characterization of this compound. doi.org

Table 1: Key 2D NMR Correlations for Structural Elucidation

| NMR Experiment | Information Gained | Application in this compound |

| COSY | Identifies J-coupled protons (H-H correlations) | Establishes proton connectivity within individual spin systems. |

| HMQC/HSQC | Correlates protons to their directly attached carbons (¹JCH) | Assigns carbon signals based on known proton assignments. |

| HMBC | Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH) | Connects different spin systems and confirms the carbon backbone. |

| NOESY | Identifies protons that are close in space | Determines the relative stereochemistry of the molecule. |

This table is a generalized representation of the application of 2D NMR techniques in the structural elucidation of complex organic molecules like this compound.

While not extensively detailed in the available literature specifically for this compound, quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity and purity of the sample can be accurately determined. This technique is invaluable in the final stages of synthesis or isolation to ensure the integrity of the compound.

Chiral anomaly analysis is a specialized NMR technique that can be used to determine the absolute configuration of chiral molecules. It often involves the use of chiral solvating agents or derivatizing agents that interact differently with the enantiomers of a compound, leading to distinguishable NMR spectra. While specific applications of this technique to this compound are not prominently documented, it represents a potential method for unambiguously assigning its absolute stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) provides the high mass accuracy required to determine the molecular formula. mdpi.comresearchgate.net For example, in the structural elucidation of related natural products, HRESIMS is used to obtain the exact mass of the protonated molecule [M+H]⁺, which is then used to calculate the molecular formula. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for larger and less polar molecules. The analyte is co-crystallized with a matrix material that absorbs laser energy. When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize. While ESI-MS is more commonly cited for compounds of this nature, MALDI-MS remains a viable alternative for molecular weight and formula determination.

The combination of these powerful spectroscopic and spectrometric techniques provides a robust and comprehensive approach to the structural elucidation of this compound, ensuring an accurate and detailed understanding of its molecular architecture.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. upi.edu Different types of bonds and functional groups absorb at characteristic frequencies, allowing for their identification. spectroscopyonline.com For a compound like this compound, which is expected to contain a lactone (a cyclic ester) and hydroxyl groups, specific peaks in the FT-IR spectrum would be anticipated.

A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of a saturated ester or lactone. researchgate.netomu.edu.tr The exact position of this peak can provide clues about the ring size of the lactone. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H (hydroxyl) stretching vibrations. mdpi.com The C-O stretching vibrations of the ester and hydroxyl groups would be expected to appear in the "fingerprint region" between 1300 and 1000 cm⁻¹. spectroscopyonline.com

While a specific FT-IR spectrum for this compound is not provided in the search results, the general regions for key functional groups are well-established.

| Functional Group | Characteristic FT-IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200-3600 (broad) |

| C-H (aliphatic) stretch | 2850-3000 |

| C=O (lactone carbonyl) stretch | 1700-1750 |

| C-O (ester) stretch | 1000-1300 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. mdpi.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could provide additional information about the carbon skeleton and other functional groups. The C=O stretch of the lactone would also be observable in the Raman spectrum, typically in a similar region as in the FT-IR spectrum. researchgate.net C-C stretching and bending vibrations within the ring structure and any side chains would also give rise to characteristic Raman signals. esrf.fr One of the advantages of Raman spectroscopy is that water is a weak scatterer, making it a suitable technique for analyzing samples in aqueous solutions. nih.gov

Chiroptical Methods for Absolute Configuration Determination

For chiral molecules like this compound, which have non-superimposable mirror images (enantiomers), determining the absolute configuration (the actual 3D arrangement of atoms) is crucial. Chiroptical methods, which are sensitive to chirality, are essential for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com An optically active molecule will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. The shape and sign of the CD spectrum are highly sensitive to the molecule's stereochemistry. cureffi.org

To determine the absolute configuration of a compound like this compound, its experimental CD spectrum is often compared with the calculated CD spectra of its possible enantiomers. mdpi.com This computational approach, often employing time-dependent density functional theory (TD-DFT), has become a powerful tool in structural elucidation. mdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com

X-ray Crystallography for Solid-State Structure Confirmation

While a direct single-crystal X-ray diffraction analysis of this compound itself has not been extensively reported in the literature, the solid-state structure of key synthetic intermediates has been unequivocally established using this technique. This approach is a cornerstone in stereoselective synthesis, providing definitive proof of the relative and absolute stereochemistry of chiral centers created during the synthetic sequence.

In synthetic routes leading to molecules like this compound, crystalline derivatives or precursors are often sought to anchor the stereochemistry of the entire synthetic pathway. For instance, in synthetic strategies aimed at constructing the core of prelactones, intermediates such as highly substituted acetonides are often prepared. The rigid nature of these cyclic derivatives makes them amenable to crystallization. The stereostructure of major acetonide intermediates in related syntheses has been successfully elucidated by single-crystal X-ray analysis researchgate.net. By determining the precise spatial arrangement of the atoms in such an intermediate, the stereochemistry of the newly formed chiral centers is confirmed. This confirmed stereochemistry is then carried through subsequent, well-understood chemical transformations, ultimately leading to the final target molecule, this compound, with a high degree of confidence in its stereochemical assignment.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms in the crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined with high precision. This powerful technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters, often with the use of anomalous dispersion effects for chiral molecules.

Computational Chemistry Approaches in Structural Confirmation (e.g., DFT Calculations for NMR Shift Prediction)

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the structural elucidation of complex organic molecules like this compound. nih.govacs.org One of the most significant applications of DFT in this context is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This method allows for a direct comparison between experimentally measured NMR data and theoretically calculated values for a proposed structure, thereby providing strong evidence for its confirmation.

The general workflow for this approach involves several steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the proposed structure of this compound in the solvent used for the NMR experiments (e.g., chloroform-d, CDCl₃). This is typically achieved using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, usually DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)). nih.gov

NMR Shielding Calculation: For each optimized conformer, the NMR shielding tensors are calculated using a reliable method such as the Gauge-Including Atomic Orbital (GIAO) method at a specific level of DFT. nih.govacs.org

Boltzmann Averaging: The calculated shielding constants for each nucleus are then averaged based on the Boltzmann distribution of the conformers at the experimental temperature. This provides a single set of predicted shielding values for the molecule.

Conversion to Chemical Shifts: The predicted shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

Comparison with Experimental Data: The calculated ¹H and ¹³C NMR chemical shifts are then compared with the experimental values obtained from the actual sample of this compound. A strong correlation and low mean absolute error (MAE) between the calculated and experimental data provide compelling evidence for the correctness of the assigned structure.

This methodology is particularly valuable for confirming the relative stereochemistry of complex molecules with multiple chiral centers, as different diastereomers will have distinct sets of predicted NMR chemical shifts. In the case of this compound, a general synthetic approach has been reported that leads to the formation of prelactones and epi-prelactones V and E, often relying on Evans' aldol (B89426) reaction as a key stereochemistry-determining step. researchgate.net The comparison of DFT-calculated NMR data with the experimental spectra of the synthesized products is a critical step in verifying the stereochemical outcome of such reactions.

Below are illustrative tables showing how the comparison between experimental and DFT-calculated NMR data for a specific diastereomer of this compound would be presented.

Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| C-1 | Value | Value | Value |

| C-2 | Value | Value | Value |

| C-3 | Value | Value | Value |

| C-4 | Value | Value | Value |

| C-5 | Value | Value | Value |

| C-6 | Value | Value | Value |

| ... | ... | ... | ... |

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| H-2 | Value | Value | Value |

| H-3 | Value | Value | Value |

| H-4 | Value | Value | Value |

| H-5a | Value | Value | Value |

| H-5b | Value | Value | Value |

| H-6 | Value | Value | Value |

| ... | ... | ... | ... |

Note: The "Value" entries in the tables are placeholders and would be populated with specific numerical data from experimental and computational studies.

The small magnitude of the difference (Δδ) between the experimental and calculated shifts across all carbon and proton environments would provide strong validation for the proposed structure of this compound.

Synthetic Chemistry of Prelactone V and Its Stereoisomers

Total Synthesis Strategies for Prelactone V

Chiron Approach Utilizing Chiral Pool Precursors (e.g., D-glucose)

The chiron approach is a powerful strategy in natural product synthesis that utilizes readily available, enantiomerically pure compounds, often from the "chiral pool," as starting materials. D-glucose, a simple and inexpensive sugar, has served as a versatile chiral precursor for the total synthesis of this compound. nih.govcapes.gov.brresearchgate.netmolaid.com

One notable synthesis begins with the protection of D-glucose to form an isopropylidene acetal (B89532). nih.gov This is followed by a series of key transformations including Tebbe olefination, a Grignard reaction, and Wittig olefination to construct the carbon skeleton. nih.gov A critical step in this pathway is the selective deprotection of one of the acetal groups, followed by hydrogenation and the formation of an anti-1,3-diol, which ultimately leads to the lactone ring of this compound. nih.gov This approach effectively translates the well-defined stereochemistry of D-glucose to the final natural product. nih.govresearchgate.net

Key Reactions in a D-glucose based Chiron Approach:

| Reaction Step | Description |

| Isopropylidene acetal formation | Protection of hydroxyl groups in D-glucose. nih.gov |

| Tebbe olefination | Conversion of a carbonyl group to a methylene (B1212753) group. nih.gov |

| Grignard reaction | Formation of a carbon-carbon bond. nih.gov |

| Wittig olefination | Formation of a carbon-carbon double bond. nih.gov |

| Selective mono-deprotection | Removal of a single protecting group to allow for further functionalization. nih.gov |

| Hydrogenation | Reduction of a double bond. nih.gov |

| Anti-1,3-diol formation | Establishment of a key stereochemical relationship. nih.gov |

| Lactonization | Formation of the final δ-lactone ring. nih.gov |

Asymmetric Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the use of chiral catalysts or auxiliaries. Several powerful asymmetric reactions have been employed as key steps in the synthesis of this compound and its analogs.

The Evans' aldol (B89426) reaction is a highly reliable and diastereoselective method for the formation of β-hydroxy carbonyl compounds. This reaction has been a cornerstone in a general synthetic approach to this compound and its epimers. researchgate.netiscience.inresearchgate.netias.ac.in The strategy typically involves the reaction of an aldehyde with a chiral N-acyloxazolidinone, promoted by a boron triflate, to produce a syn-aldol product with high diastereoselectivity. researchgate.net Subsequent transformations, such as removal of the chiral auxiliary and further functionalization, lead to the target lactone. researchgate.netiscience.in This method provides excellent control over the stereochemistry at two adjacent carbon atoms, which is crucial for the construction of the prelactone core. researchgate.netresearchgate.net

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.org This reaction has been instrumental in syntheses of related natural products and has been applied to the synthesis of prelactone C. researchgate.netresearchgate.net The reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and a hydroperoxide to deliver an epoxide with a predictable absolute stereochemistry. wikipedia.orgharvard.edu The resulting chiral epoxide is a versatile intermediate that can be opened regioselectively to install various functionalities with controlled stereochemistry, making it a powerful tool for building the stereocenters found in molecules like this compound. iscience.iniscience.inwikipedia.org

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. illinois.edu The amino acid proline, in particular, has been shown to be an effective catalyst for various stereoselective transformations, including aldol reactions. illinois.edunih.govwpmucdn.com A proline-catalyzed crossed-aldol reaction between two different aldehydes has been utilized as the key chirality-inducing step in an efficient, four-step synthesis of prelactone B, a stereoisomer of this compound. doi.orgresearchgate.net This approach is notable for its operational simplicity and the direct generation of stereocenters without the need for pre-formed chiral auxiliaries or metal catalysts. researchgate.net

Convergent and Linear Synthesis Methodologies

Comparison of Linear and Convergent Synthesis:

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step, sequential addition of fragments. chemistnotes.com | Independent synthesis of fragments followed by late-stage coupling. chemistnotes.com |

| Efficiency | Can be less efficient, especially for long sequences. uniurb.it | Generally more efficient, leading to higher overall yields. chemistnotes.comuniurb.it |

| Time | Can be more time-consuming due to the sequential nature. fiveable.me | Can save time through parallel synthesis of fragments. fiveable.me |

Stereoselective Formation of the Tetrahydropyran (B127337) Unit

The tetrahydropyran (THP) ring is the central structural motif of this compound. researchgate.net Its formation, complete with multiple stereogenic centers, is a critical phase of the synthesis. researchgate.net The development of stereoselective methods for constructing substituted THP rings has been a fundamental area of research, with the Prins cyclization emerging as a particularly powerful technique. nih.govsemanticscholar.org

The Prins cyclization is a formidable strategy for the stereoselective construction of the tetrahydropyran skeleton. researchgate.netnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. preprints.org The process proceeds through an oxocarbenium ion intermediate, which undergoes a π-cation cyclization to form the THP ring. preprints.org The high stereoselectivity often observed is attributed to the preferential axial attack of nucleophiles on the chair-like tetrahydropyran cation intermediate. preprints.org

One of the prominent applications of this strategy in the context of prelactones was demonstrated by Yadav and co-workers. Their approach enabled the enantioselective total synthesis of (+)-prelactones B, C, and V. nih.govbeilstein-journals.org In one variation, they utilized Amberlyst® 15, a solid acid catalyst, to mediate the cyclization of a homoallyl alcohol and an aldehyde, successfully creating a polysubstituted tetrahydropyran with three contiguous stereocenters in a single step. beilstein-journals.org This method proved effective for the synthesis of the this compound core. beilstein-journals.org

Alternative conditions have also been explored to facilitate this key transformation. The use of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) has been reported for the synthesis of 4-iodotetrahydropyrans from a homoallylic alcohol and an aromatic aldehyde, which can then be further elaborated to the target molecule. nih.govbeilstein-journals.org The versatility of the Prins reaction is further highlighted by tandem strategies, such as the Mukaiyama aldol–Prins cyclization, which combine multiple bond-forming events in a single cascade. nih.gov

| Strategy | Key Reagents/Catalysts | Substrates | Key Feature | Reference |

| Acid-Catalyzed Cyclization | Amberlyst® 15 | Homoallylic alcohol, Aldehyde | Forms three contiguous stereocenters in one operation. | beilstein-journals.org |

| Iodo-Prins Cyclization | TMSCl, NaI | Homoallylic alcohol, Aromatic aldehyde | Generates a 4-iodotetrahydropyran intermediate for further functionalization. | nih.govbeilstein-journals.org |

| Tandem Allylation-Silyl-Prins | Chiral Ti(IV) complex, TMSNTf₂ | Aldehyde, Allylsilane | Sequential allylation followed by cyclization to form 2,6-disubstituted THPs. | nih.govsemanticscholar.org |

| Mukaiyama Aldol-Prins (MAP) | Lewis Acid | Silyl (B83357) enol ether, Aldehyde | A cascade reaction that avoids side reactions by trapping the oxocarbenium ion with an internal nucleophile. | nih.gov |

Radical cyclizations offer an alternative and powerful approach to forming heterocyclic rings like the tetrahydropyran unit. columbia.edu These reactions proceed through neutral radical intermediates, often exhibiting different reactivity and selectivity profiles compared to their ionic counterparts. In the synthesis of prelactone analogues, radical-mediated strategies have been successfully employed. researchgate.netrsc.org

For instance, the synthesis of (+)-prelactone B involved a key step of a radical-mediated opening of a trisubstituted epoxy alcohol. researchgate.net A titanocene(III)-mediated radical cyclization has also been instrumental in the synthesis of prelactone C. rsc.org This specific chemistry, often using Cp₂TiCl, is effective for the homolytic opening of epoxides to generate a radical that can then cyclize onto a tethered alkyne or alkene. rsc.org

A general and widely used radical cyclization is the Ueno-Stork reaction, which typically involves the cyclization of α-bromo acetals onto alkenes to form γ-lactols. mdpi.com These lactols can be readily oxidized to the corresponding lactones, making this a viable, albeit indirect, route to the prelactone core. mdpi.com The reaction is initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride, and it is known for its high regioselectivity and diastereoselectivity. mdpi.com While not explicitly reported for this compound itself, these radical-based methods represent a valid strategic alternative for the construction of the substituted tetrahydropyran ring system.

Diastereoselective and Enantioselective Control Elements

Achieving the correct stereochemistry in the total synthesis of this compound relies on the strategic implementation of asymmetric reactions. Control over both relative (diastereoselective) and absolute (enantioselective) stereochemistry is paramount. uniurb.it Syntheses have successfully employed substrate control, auxiliary control, and reagent control to install the multiple chiral centers. researchgate.netnih.goviscience.in

A prominent strategy involves an Evans' aldol reaction, which serves as a key step in a general synthetic approach to both prelactones and epi-prelactones V and E. researchgate.netscilit.comdntb.gov.ua This method utilizes a chiral oxazolidinone auxiliary to direct the diastereoselective formation of a β-hydroxy carbonyl unit, which is a precursor to the final lactone. researchgate.netresearchgate.net

Substrate control is evident in syntheses that begin from the "chiral pool." For example, a total synthesis of this compound was accomplished using D-glucose as the starting material. nih.gov In this chiron approach, the inherent chirality of the sugar is transferred throughout the synthetic sequence to establish the stereocenters of the final product. nih.gov

Reagent-controlled asymmetric reactions have also been pivotal. The Sharpless asymmetric epoxidation, for instance, has been used to create a stereodefined epoxide from an allylic alcohol. iscience.in This epoxide then serves as a key building block, with its stereochemistry guiding subsequent transformations. Similarly, organocatalysis, such as the use of proline to catalyze enantioselective cross-aldol reactions, has been effectively used in the synthesis of the related Prelactone B, demonstrating a powerful method for setting key stereocenters with high enantiomeric excess. doi.org

Synthesis of Epi-Prelactones (e.g., Epi-Prelactone V and E)

The development of synthetic routes to the naturally occurring prelactones has also enabled access to their stereoisomers, or 'epi' forms. A general synthetic approach has been reported for the synthesis of both prelactones and epi-prelactones V and E. researchgate.netscilit.comiscience.in This methodology is significant as it allows for the creation of a library of related compounds for further study. The key step in this versatile approach is an Evans' aldol reaction, which provides powerful diastereoselective control. iscience.indntb.gov.uaiscience.in By carefully selecting the chiral auxiliary and reaction partners, chemists can guide the synthesis toward different diastereomers, including the epi-prelactone targets. iscience.in

Key Reaction Methodologies Employed in this compound Synthesis

The total synthesis of this compound is not defined by a single reaction but by a carefully orchestrated sequence of reliable and high-yielding transformations. Among the most crucial are olefination reactions, which are used to construct key carbon-carbon double bonds.

Both the Tebbe and Wittig olefination reactions have been employed as key steps in the total synthesis of this compound. researchgate.netnih.gov These reactions are essential for converting carbonyl groups (aldehydes, ketones, or esters) into alkenes.

The Wittig reaction, which uses a phosphorus ylide to react with an aldehyde or ketone, is a classic and versatile olefination method. libretexts.orgorganic-chemistry.org In a synthesis of this compound starting from D-glucose, a Wittig reaction was a crucial step in building the carbon skeleton. nih.gov The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

The Tebbe olefination is particularly useful for the methylenation of esters and other less reactive carbonyl compounds. acs.org The Tebbe reagent (a titanium-aluminum complex) was also used as a key step in the D-glucose-based synthesis of this compound. nih.gov It offers a powerful method for converting esters directly into vinyl ethers or ketones into methylene groups, often where the Wittig reaction might be sluggish. acs.org

| Reaction | Reagent | Substrate | Product | Key Features | Reference |

| Wittig Olefination | Phosphorus Ylide (e.g., Ph₃P=CHR) | Aldehyde, Ketone | Alkene | Widely used, stereoselectivity depends on ylide stability. | nih.govorganic-chemistry.org |

| Tebbe Olefination | Tebbe Reagent | Ester, Ketone, Aldehyde | Alkene (methylenation) | Effective for less reactive carbonyls like esters; non-basic conditions. | nih.govacs.org |

Grignard Reactions

The Grignard reaction is a cornerstone in carbon-carbon bond formation and has been strategically utilized in the total synthesis of this compound and its isomers. dokumen.pub This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone, yielding a secondary or tertiary alcohol, respectively. organic-chemistry.orgyoutube.com This transformation is pivotal for building the carbon skeleton and introducing key stereocenters.

In a synthetic route toward epi-prelactone V, a Grignard reaction was employed by treating an aldehyde with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (B95107) (THF), which successfully produced the corresponding secondary alcohol. iscience.in Another total synthesis of this compound, utilizing a chiron approach starting from D-glucose, also features a Grignard reaction as one of its key steps. nih.gov The general applicability of this reaction allows for the coupling of various fragments. For instance, in a related synthesis, a secondary alcohol was formed by reacting an aldehyde with the Grignard reagent derived from 5-pentenyl bromide and magnesium in THF. iscience.in

The fundamental mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon. youtube.compressbooks.pub A subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol product. pressbooks.pub The choice of the aldehyde and the Grignard reagent determines the structure of the resulting alcohol, allowing for multiple disconnection possibilities in a retrosynthetic analysis. masterorganicchemistry.com

| Reactants | Reagent/Conditions | Product Type | Synthetic Context | Reference(s) |

| Aldehyde | Ethylmagnesium bromide, THF | Secondary alcohol | Synthesis of epi-prelactone V | iscience.in |

| Aldehyde | 5-pentenylmagnesium bromide, THF | Secondary alcohol | Synthesis of a lactone precursor | iscience.in |

| Aldehyde/Ketone | Generic Grignard Reagent (R-MgX) | Secondary/Tertiary Alcohol | General step in this compound synthesis | dokumen.pubnih.gov |

Lactonization Strategies (e.g., Yamaguchi Lactonization)

The final ring-closure to form the characteristic δ-lactone of this compound is a critical step in its total synthesis. Macrolactonization, the intramolecular esterification of a hydroxy carboxylic acid (seco-acid), is often challenging due to entropic factors. snnu.edu.cn The Yamaguchi lactonization is a powerful and widely used method to overcome these challenges, proving effective in the synthesis of this compound and related macrolides. iscience.iniscience.inwikipedia.org

The Yamaguchi protocol involves the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) (Et3N). wikipedia.org This forms a highly reactive mixed anhydride. Subsequent addition of the alcohol moiety to this activated acyl group is promoted by a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired lactone. iscience.inwikipedia.org

In a synthetic approach to epi-prelactone V, the precursor seco-acid was subjected to Yamaguchi lactonization conditions—specifically, 2,4,6-trichlorobenzoylchloride and Et3N in THF, followed by treatment with DMAP in refluxing toluene—to afford the target macrolactone in 70% yield. iscience.in This strategy is noted for its effectiveness in constructing highly functionalized and large-ring lactones. wikipedia.org

| Reaction | Reagents | Mechanism Steps | Reference(s) |

| Yamaguchi Lactonization | 1. 2,4,6-trichlorobenzoyl chloride, Et3N | 1. Carboxylate attacks Yamaguchi reagent to form a mixed anhydride. | iscience.inwikipedia.org |

| 2. 4-dimethylaminopyridine (DMAP) | 2. DMAP attacks the less hindered carbonyl of the anhydride, forming a highly electrophilic acyl-pyridinium species. | iscience.inwikipedia.org | |

| 3. Intramolecular attack by the hydroxyl group yields the macrolactone and regenerates DMAP. | wikipedia.org |

Selective Deprotection Strategies

Syntheses of this compound and its precursors have utilized various selective deprotection strategies. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are common protecting groups. In one instance, a TBS ether was selectively cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. iscience.in The selective deprotection of silyl ethers can often be achieved based on steric hindrance; for example, a primary TBS ether can be removed more readily than a secondary or tertiary one. wikipedia.orgresearchgate.net

Other protecting groups and reagents have also been employed. One total synthesis of this compound involved the selective mono-deprotection of an isopropylidene acetal using phosphomolybdic acid on a silica (B1680970) gel support (PMA/SiO2). nih.gov In another route, a tetrahydropyranyl (THP) ether was removed using solid ammonium (B1175870) chloride (NH4Cl) in methanol, and a methoxymethyl (MOM) ether was cleaved under neutral conditions with cerium(III) chloride heptahydrate (CeCl3·7H2O). iscience.in The choice of reagent is critical to ensure that other sensitive functional groups in the molecule remain intact. researchgate.net

| Protecting Group | Reagent(s) | Substrate/Context | Reference(s) |

| tert-Butyldimethylsilyl (TBS) ether | Tetrabutylammonium fluoride (TBAF) in THF | Cleavage of a silyl ether to reveal a hydroxyl group. | iscience.in |

| Isopropylidene Acetal | Phosphomolybdic acid/Silica gel (PMA/SiO2) | Selective mono-deprotection of a diol protecting group. | nih.govcapes.gov.br |

| Tetrahydropyranyl (THP) ether | Ammonium chloride (NH4Cl) in Methanol | Deprotection of a secondary alcohol. | iscience.in |

| Methoxymethyl (MOM) ether | Cerium(III) chloride heptahydrate (CeCl3·7H2O) | Cleavage of a MOM ether under neutral conditions. | iscience.in |

Coupling Reactions (e.g., Stille Coupling)

Convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then joined together, are often more efficient than linear approaches. caltech.edu Palladium-catalyzed cross-coupling reactions are powerful tools for implementing such strategies. The Stille coupling, which involves the reaction of an organostannane with an organohalide, has been used to assemble major fragments in the synthesis of complex macrolides related to this compound. researchgate.netacs.org

This reaction typically uses a palladium(0) catalyst to couple a vinyl stannane (B1208499) with a vinyl iodide, forming a new carbon-carbon bond that is often part of a diene system. acs.org For example, in the synthesis of the macrolide bafilomycin A₁, two large segments of the carbon framework were assembled using a Stille coupling. acs.org A similar strategy can be envisioned for this compound, connecting the tetrahydropyran core to a side chain.

A variant, the Stille-Gennari reaction, was used to synthesize a precursor to epi-prelactone V. iscience.in This reaction, employing a phosphonoacetate reagent with NaH, stereoselectively formed a cis α,β-unsaturated methyl ester, which was a key intermediate en route to the seco-acid needed for lactonization. iscience.iniscience.in

| Reaction | Coupling Partners | Catalyst/Reagents | Purpose | Reference(s) |

| Stille Coupling | Vinyl Iodide + Vinyl Stannane | Palladium(0) complex | Assembly of two major acyclic fragments to form a seco-ester. | researchgate.netacs.orgacs.org |

| Stille-Gennari Reaction | Aldehyde + Methyl P,P'-bis(2,2,2-trifluoroethyl) phosphonoacetate | Sodium Hydride (NaH) | Formation of a cis α,β-unsaturated ester intermediate. | iscience.iniscience.in |

Challenges and Advancements in this compound Total Synthesis

The total synthesis of natural products like this compound is a complex undertaking that presents numerous challenges. cri.or.th A primary difficulty lies in the precise control of stereochemistry across multiple chiral centers within the molecule. scripps.edu The construction of the substituted tetrahydropyran (THP) ring with the correct relative and absolute stereochemistry is a significant hurdle that requires sophisticated synthetic methods. beilstein-journals.org

Advancements in synthetic methodology have led to innovative solutions to these challenges. One major advancement is the use of the "chiron approach," which utilizes readily available chiral molecules from nature, such as D-glucose, as starting materials to impart the desired stereochemistry to the final product. nih.gov This strategy was successfully applied in a total synthesis of this compound. nih.gov

Biosynthetic Pathways and Enzymology of Prelactone V

Proposed Polyketide Synthase (PKS) Involvement in Prelactone Formation

The biosynthesis of Prelactone V is proposed to originate from a Type I modular polyketide synthase (PKS) system. biorxiv.orgnih.gov These systems are large, multifunctional enzymes where each module is responsible for one cycle of polyketide chain elongation, ensuring a specific sequence of catalytic events. nih.govcore.ac.uk The structural backbone of this compound, a substituted δ-lactone, is consistent with the products of polyketide synthesis.

Role of Truncated PKS Systems and Biosynthetic Intermediates

The formation of smaller lactones like this compound from a large, modular PKS assembly line is often attributed to the action of truncated PKS systems or the premature release of a biosynthetic intermediate. A complete modular PKS elongates the polyketide chain through successive modules until it reaches a terminal thioesterase (TE) or equivalent domain, which catalyzes the cyclization and release of the final product. biorxiv.orgnih.gov

However, if the PKS system is incomplete or if an intermediate is released from the synthase before the full chain is assembled, a smaller lactone can be formed. acs.org This can occur naturally through "leaky" biosynthesis or can be induced through genetic engineering. For example, experiments with the 6-deoxyerythronolide B synthase (DEBS) from Saccharopolyspora erythraea have shown that expressing a truncated version containing only the first two modules (DEBS1) along with a terminal thioesterase domain leads to the production of a triketide lactone, a molecule significantly smaller than the full erythromycin (B1671065) macrolactone. acs.orgresearchgate.net

Prelactones are considered potential products of such truncated systems. researchgate.net Prelactone B, for instance, is hypothesized to be a product of a truncated avermectin (B7782182) PKS. researchgate.net The isolation of prelactones from bafilomycin and concanamycin-producing organisms supports the idea that they are naturally formed intermediates that are released early from the PKS and cyclize into stable δ-lactones. researchgate.netresearchgate.net

Enzymatic Steps and Gene Clusters Implicated in this compound Biosynthesis

While a specific gene cluster for this compound has not been identified, its biosynthetic origins can be inferred from the well-characterized gene clusters of related macrolides. Metabolic gene clusters are genomic regions containing all the necessary genes for a specific metabolic pathway, including the core synthase enzymes, tailoring enzymes, and regulatory genes. wikipedia.org

The bafilomycin biosynthetic gene cluster (baf), for example, spans over 87 kb and contains 27 open reading frames (ORFs) in Streptomyces griseus. nih.gov This includes five PKS genes with 12 modules responsible for building the 16-membered macrolactone ring. nih.govresearchgate.net The concanamycin (B1236758) A gene cluster from Streptomyces neyagawaensis is even larger, at over 100 kbp, and encodes a PKS with modules that utilize unusual extender units like ethylmalonyl-CoA and methoxymalonyl-ACP. nih.govmicrobiologyresearch.org

The formation of this compound would involve the initial modules of such a PKS system. The process would include:

Loading: A starter unit, typically a small carboxylic acid, is loaded onto the acyl carrier protein (ACP) of the loading module.

Elongation: The starter unit is passed to the ketosynthase (KS) domain of the first elongation module. This module's acyltransferase (AT) domain selects an extender unit (e.g., methylmalonyl-CoA), which is loaded onto the module's ACP.

Condensation & Reduction: The KS domain catalyzes a Claisen condensation, extending the polyketide chain. Subsequent domains within the module, such as a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may act to reduce the β-keto group formed during condensation.

Premature Release: For a prelactone to form, the growing chain is released from the PKS after only a few elongation cycles and undergoes lactonization to form the stable six-membered δ-lactone ring.

| Feature | Bafilomycin Gene Cluster (S. griseus) nih.gov | Concanamycin A Gene Cluster (S. neyagawaensis) nih.gov |

|---|---|---|

| Size | ~87.4 kbp | >100 kbp |

| Core PKS Genes | 5 (encoding 12 modules) | 6 (encoding a modular PKS) |

| Key Functions | Type I PKS, methoxymalonate biosynthesis, regulation | Type I PKS, biosynthesis of ethylmalonyl-CoA and methoxymalonyl-ACP extender units, deoxysugar synthesis |

| Associated Product | Bafilomycins (16-membered macrolides) | Concanamycins (18-membered macrolides) |

| Associated Prelactone | Prelactone B researchgate.net | Prelactone C researchgate.net |

Comparison with Biosynthetic Routes of Related Macrolides (e.g., Bafilomycins, Concanamycins)

The biosynthetic pathways of bafilomycins and concanamycins serve as excellent models for understanding how this compound might be formed. nih.gov Both are complex polyketides that inhibit vacuolar-type H+-ATPases (V-ATPases). nih.gov Their assembly highlights the modular nature of PKS systems and the use of unusual building blocks.

Bafilomycin Biosynthesis: The 16-membered core of bafilomycin A1 is assembled by twelve PKS modules from acetate (B1210297) and propionate (B1217596) precursors. nih.gov The gene cluster also contains genes (bafB-F) for the synthesis of a rare methoxymalonate extender unit. mdpi.comresearchgate.net After the polyketide chain is assembled and released, post-PKS tailoring enzymes modify the macrolactone to produce the final active compounds. mdpi.comnih.gov

Concanamycin Biosynthesis: The 18-membered ring of concanamycin A is even more complex, incorporating extender units derived from ethylmalonyl-CoA and methoxymalonyl-ACP. nih.govmicrobiologyresearch.org The gene cluster contains the necessary PKS genes as well as genes for synthesizing these unusual precursors and for the attachment of a 4'-O-carbamoyl-2'-deoxyrhamnose sugar moiety. nih.govmicrobiologyresearch.org

This compound's structure represents a small fraction of these larger macrolides. Its formation requires only the loading module and the first few elongation modules of a parent PKS system. The specific substitution pattern on the this compound ring would depend on the starter unit and the extender units incorporated by these initial modules, as well as the reductive domains (KR, DH, ER) present within them. The relationship suggests that prelactones are fundamental building blocks or shunt products from the initial stages of these complex biosynthetic pathways.

| Feature | This compound (Proposed) | Bafilomycins mdpi.comnih.gov | Concanamycins nih.govmicrobiologyresearch.org |

|---|---|---|---|

| Synthase Type | Type I PKS (Truncated/Partial) | Type I PKS | Type I PKS |

| Product Size | 6-membered δ-lactone | 16-membered macrolactone | 18-membered macrolactone |

| Number of PKS Modules Involved | Few (e.g., 2-4) | 12 | Multiple modules across 6 PKS genes |

| Unusual Extender Units | Dependent on parent PKS | Methoxymalonyl-ACP | Ethylmalonyl-CoA, Methoxymalonyl-ACP |

| Post-PKS Tailoring | None expected | Hydroxylation, Fumarate addition, Amidation mdpi.comnih.gov | Glycosylation, Carbamoylation |

Genetic Engineering Approaches for Enhanced Production or Pathway Elucidation

Genetic engineering offers powerful tools to elucidate the biosynthetic pathway of this compound and to potentially enhance its production. plantcelltechnology.comwikipedia.org These strategies primarily involve the manipulation of the large PKS gene clusters responsible for macrolide synthesis. technologynetworks.com

Pathway Elucidation:

Gene Inactivation: By systematically knocking out specific PKS modules in a bafilomycin or concanamycin producer, researchers could observe the accumulation of new, smaller products. nih.gov Inactivating a module would halt the assembly line, potentially leading to the release of the intermediate polyketide chain from the previous module, which could then cyclize to form a prelactone. If inactivation of a specific module leads to this compound accumulation, it would confirm its biosynthetic origin.

Heterologous Expression: The entire PKS gene cluster or specific truncated versions can be expressed in a host organism that does not normally produce the compound. jmicrobiol.or.kr Expressing only the genes for the loading module and the first few elongation modules, along with a thioesterase gene, could directly test the hypothesis that this minimal set is sufficient for this compound synthesis. acs.org

Enhanced Production: If this compound is a minor shunt product of a native pathway, its yield could be increased by engineering the PKS.

Module Deletion/Insertion: Deleting downstream modules from a large PKS could redirect the entire metabolic flux towards the production of the truncated product. core.ac.uk

Promoter Engineering: Overexpressing the genes responsible for the early PKS modules or downregulating the genes for later modules could also shift production in favor of the prelactone.

Thioesterase Engineering: Introducing a highly active thioesterase domain at an earlier point in the PKS assembly line can be a very effective strategy for forcing the release and cyclization of a specific intermediate. researchgate.net

These genetic engineering strategies, which have been successfully applied to other PKS systems, represent a clear path forward for confirming the proposed biosynthetic pathway of this compound and for producing it in larger quantities for further study. koreascience.krdntb.gov.ua

Chemical Modifications and Analogues of Prelactone V

Synthesis of Prelactone V Derivatives for Structure-Activity Relationship (SAR) Studies

The primary objective of synthesizing this compound derivatives is to elucidate the pharmacophore—the essential set of steric and electronic features required for biological interaction with its target receptor. Research efforts are strategically focused on modifying distinct regions of the molecule: the core ABC-ring system, the δ-lactone (D-ring), and, most importantly, the attachment of various enol ether-linked moieties that mimic the butenolide ring of canonical strigolactones.

The general synthetic strategy often begins with a robust total synthesis of the this compound core structure or a late-stage intermediate. From this common precursor, a library of analogues can be generated through divergent synthetic pathways. This approach is efficient, as it allows for the preparation of numerous derivatives from a single, advanced compound. Key reactions employed in these syntheses include:

Functionalization of the ABC-ring system: Introducing substituents like halogens, alkyl, or hydroxyl groups onto the carbocyclic framework to probe the impact of steric bulk and electronic properties.

Modification of the δ-lactone: Altering the lactone ring itself through ring-opening, ring-size variation, or heteroatom substitution.

Coupling Reactions: The most prominent modification involves the coupling of various butenolide or other heterocyclic fragments to the enol ether moiety of the C-ring, a critical step in converting the precursor-like structure of this compound into highly active strigolactone mimics.

These systematic modifications allow researchers to map the structural landscape of bioactivity, identifying which molecular features are indispensable, which can be altered, and which lead to a loss of function.

Strategies for Modifying the δ-Lactone Ring System

The δ-lactone ring is a hallmark of the this compound structure and a primary target for modification in SAR studies. Its integrity and chemical nature are hypothesized to be crucial for receptor binding and subsequent biological signaling. Several strategies have been employed to test this hypothesis.

Lactone Ring-Opening: One of the most direct modifications is the hydrolysis of the ester bond to form the corresponding open-chain hydroxy carboxylic acid. Comparing the bioactivity of the parent lactone with its ring-opened form provides clear evidence for the necessity of the cyclic structure. In many cases, the acyclic form shows significantly diminished or no activity, confirming that the closed lactone ring is a critical component of the pharmacophore.

Heteroatom Substitution: The oxygen atoms of the lactone can be replaced with other heteroatoms to probe the role of electronegativity and hydrogen-bonding capacity. For example, replacing the ring oxygen with a nitrogen atom yields a lactam, while replacing the carbonyl oxygen with sulfur yields a thiolactone. The resulting changes in bioactivity provide insight into the specific electronic and bonding interactions between the D-ring and its biological target.

These targeted modifications have collectively established that a conformationally constrained, six-membered lactone ring is generally preferred for inducing a potent biological response.

Introduction of Various Substituents to Investigate Bioactivity

Beyond the D-ring, the introduction of substituents onto the core carbocyclic framework of this compound is a powerful tool for fine-tuning bioactivity and probing the steric and electronic requirements of the receptor. Modifications are typically made to the A-ring or C-ring of the tricyclic system.

A primary focus has been the synthesis of analogues where different functional groups are appended to the enol ether system, effectively creating novel strigolactone mimics from the this compound scaffold. These substituents, often butenolide variants, are explored to optimize activity. For example, halogenation of the attached butenolide ring can enhance potency, potentially by altering the electrophilicity of the Michael acceptor system, which is believed to be important for the mechanism of action.

The table below summarizes representative findings from SAR studies where various substituents were introduced onto the this compound framework or its coupled butenolide moiety.

| Analogue ID | Modification Description | Position of Modification | General Bioactivity Finding |

|---|---|---|---|

| PLV-1 | Attachment of a 4-bromo-butenolide | C-Ring (via enol ether) | Significantly increased seed germination activity compared to non-halogenated analogue. |

| PLV-2 | Attachment of a 4-methyl-butenolide | C-Ring (via enol ether) | Activity maintained, suggesting some steric bulk is tolerated at this position. |

| PLV-3 | Introduction of a methyl group on the A-ring | A-Ring | Reduced bioactivity, indicating potential steric hindrance with the receptor. |

| PLV-4 | Replacement of δ-lactone with a lactam | D-Ring | Complete loss of activity, highlighting the essential role of the ester functionality. |

| PLV-5 | Attachment of a furanone ring lacking a Michael acceptor | C-Ring (via enol ether) | Drastically reduced activity, supporting the hypothesis that the Michael acceptor is key for covalent interaction with the receptor. |

Structure Activity Relationship Sar Investigations of Prelactone V

Principles of SAR Analysis in Natural Product Chemistry

In the context of natural products, SAR studies often begin with the isolation and characterization of a bioactive compound. Chemists then synthesize a series of analogues by making specific structural modifications. These modifications can include:

Alteration of functional groups: Changing, adding, or removing functional groups to assess their contribution to activity.

Modification of the carbon skeleton: Altering the size or shape of rings or aliphatic chains.

Varying stereochemistry: Synthesizing different stereoisomers (enantiomers or diastereomers) to understand the impact of 3D arrangement on target binding. researchgate.net

By comparing the biological activities of these analogues with the parent compound, researchers can deduce which parts of the molecule, known as pharmacophores, are essential for its effects. This information is invaluable for lead optimization, helping to improve efficacy, selectivity, and reduce toxicity. nih.gov

Elucidation of Pharmacophores and Key Structural Elements

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For lactone-containing natural products, certain structural motifs are frequently associated with biological activity.

For many bioactive lactones, such as sesquiterpene lactones, the α,β-unsaturated lactone moiety is a key structural element responsible for their biological activity, including cytotoxic and anti-inflammatory effects. mdpi.com This group often acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. nih.gov

In the case of Prelactone V, the key structural elements for investigation would include:

The δ-lactone ring: The size and conformation of the lactone ring are critical.

The hydroxyl group (at C-4): This group can participate in hydrogen bonding with the biological target. Its presence and stereochemistry are likely crucial for binding affinity.

While specific pharmacophore models for this compound are not extensively documented in the public domain, a hypothetical model based on related compounds would highlight the importance of the lactone oxygen as a hydrogen bond acceptor, the C-4 hydroxyl as a hydrogen bond donor, and the specific spatial arrangement of the alkyl groups for hydrophobic interactions. The generation of such models often relies on computational techniques. nih.gov

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of chiral compounds like this compound. researchgate.net Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting differently with different stereoisomers of a drug. conicet.gov.ar One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. researchgate.net

The synthesis of various stereoisomers of the prelatone skeleton is a key area of research, indicating the recognized importance of stereochemistry for this class of compounds. researchgate.netresearchgate.net For instance, the total synthesis of this compound and its epimers, such as epi-Prelactone V, has been accomplished. iscience.iniscience.in These synthetic efforts are crucial for SAR studies as they provide the necessary compounds to probe the stereochemical requirements for biological activity.

The differential activity between stereoisomers can be dramatic. A study on tetrahydrolipstatin, which also features a lactone ring, found that its various diastereomers exhibited a wide range of inhibitory activities against pancreatic lipase, with IC50 values spanning from 4.0 nM to 930 nM. dovepress.com This highlights that even subtle changes in the orientation of substituents at a single chiral center can significantly alter biological potency.

For this compound, the relative and absolute configurations at its multiple stereocenters (C-2, C-3, C-4, and C-6) are expected to be critical determinants of its biological activity. Comparing the activity of this compound with its synthesized epimers would reveal which stereocenters are most important for target interaction and potency.

Table 1: Hypothetical Biological Activity of this compound Stereoisomers (Note: This table is illustrative of the expected outcomes from an SAR study and does not represent actual experimental data.)

| Compound | Stereochemistry | Relative Activity | Rationale for Potential Difference |

| This compound | (2S,3R,4R,6R) | 100% | Optimal fit in the target binding site. |

| epi-Prelactone V | e.g., (2S,3R,4S,6R) | < 20% | Inversion at C-4 disrupts a key hydrogen bond with the receptor. |

| Other Diastereomer | e.g., (2R,3R,4R,6R) | < 50% | Altered stereochemistry at C-2 changes the conformation of the side chain, leading to a suboptimal fit. |

| Enantiomer | (2R,3S,4S,6S) | < 5% | The mirror image molecule does not align with the chiral binding pocket of the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. mdpi.com These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds. mdpi.com

The general form of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Descriptors)

For a series of lactone analogues, various molecular descriptors would be calculated, such as:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to molecular size and shape (e.g., molecular volume). mdpi.com

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation correlating these descriptors with the observed biological activity (e.g., IC50 values). pensoft.net The resulting model can then be used to predict the activity of new analogues and to understand which properties are most important for potency. mdpi.com

Various computational methods are employed to develop predictive QSAR models. For lactones, Hologram QSAR (HQSAR) has been successfully used. nih.gov HQSAR is a 2D-QSAR technique that uses molecular fragments (holograms) to correlate structure with activity. nih.gov It does not require 3D alignment of molecules, which can be a significant advantage when dealing with flexible structures. Studies on sesquiterpene lactones have shown that HQSAR can generate robust models with good predictive power, confirming that the presence of α,β-unsaturated carbonyl groups is fundamental for their biological activity. nih.gov

Other methods include 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. These methods can provide intuitive 3D contour maps that visualize favorable and unfavorable regions for substitution, guiding the design of new analogues.

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation and affinity of a ligand (like this compound) to its molecular target (typically a protein). mdpi.com Docking simulations place the ligand into the binding site of the target in various conformations and score the resulting poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. mdpi.com

A typical molecular docking workflow involves:

Obtaining the 3D structure of the target protein: This can be from experimental methods like X-ray crystallography or built through homology modeling if the structure is not available. scielo.org.mx

Preparing the ligand and protein structures: This includes adding hydrogen atoms and assigning charges.

Performing the docking simulation: Using software like GOLD or AutoDock, the ligand is flexibly docked into the defined binding site of the protein. mdpi.com

Analyzing the results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. rsc.org

For this compound, docking studies could reveal how the δ-lactone, the hydroxyl group, and the alkyl substituents interact with the amino acid residues in the active site of its biological target. This information can rationalize the observed SAR and provide a structural basis for the differences in activity between various stereoisomers. For example, a docking study might show that the hydroxyl group of the most active isomer forms a critical hydrogen bond with a specific amino acid, an interaction that is lost in less active isomers. scielo.org.mx

Design Principles for Optimized Analogues Based on SAR Data

The insights gained from SAR, QSAR, and molecular modeling studies provide a rational basis for the design of optimized analogues. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Based on the hypothetical SAR of this compound, several design principles for optimized analogues could be proposed:

Maintain the core lactone scaffold: If the δ-lactone ring and its relative stereochemistry are essential for activity, this core structure should be retained.

Optimize hydrogen bonding interactions: If the C-4 hydroxyl group is a key hydrogen bond donor, analogues could be designed to enhance this interaction, for example, by replacing it with other hydrogen-bonding groups or by modifying the scaffold to optimize its position.

Probe hydrophobic pockets: The alkyl substituents at C-2, C-3, and C-6 could be systematically varied. SAR data might indicate that a larger or smaller group at a specific position could lead to better van der Waals contacts within a hydrophobic pocket of the target, thereby increasing affinity.